Cas no 2138069-73-3 (2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid)
![2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid structure](https://www.kuujia.com/scimg/cas/2138069-73-3x500.png)
2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{[5-fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid
- 2138069-73-3
- EN300-1153394
- 2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid
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- Inchi: 1S/C13H13FN2O2S/c1-7(2)12-15-9-5-3-4-8(14)11(9)13(16-12)19-6-10(17)18/h3-5,7H,6H2,1-2H3,(H,17,18)
- InChI Key: LETWCISWDNQGLL-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1C2C(=CC=CC=2N=C(C(C)C)N=1)F
Computed Properties
- Exact Mass: 280.06817700g/mol
- Monoisotopic Mass: 280.06817700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.4Ų
- XLogP3: 3.2
2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153394-1.0g |
2-{[5-fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid |
2138069-73-3 | 1g |
$0.0 | 2023-06-09 |
2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid Related Literature
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on 2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid
Comprehensive Overview of 2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid (CAS No. 2138069-73-3)
In the rapidly evolving field of pharmaceutical and agrochemical research, 2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid (CAS No. 2138069-73-3) has emerged as a compound of significant interest. This quinazoline derivative is characterized by its unique molecular structure, which combines a fluoro-substituted quinazoline core with a sulfanylacetic acid side chain. Such structural features make it a promising candidate for various applications, particularly in drug discovery and material science.
The compound's CAS number 2138069-73-3 serves as a unique identifier, ensuring precise referencing in academic and industrial databases. Researchers often search for "quinazoline derivatives with sulfanyl groups" or "fluoro-substituted quinazoline applications" to explore its potential. Recent trends indicate growing interest in heterocyclic compounds due to their versatility in medicinal chemistry, aligning with the rising demand for novel small-molecule therapeutics.
One of the key attributes of 2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid is its potential role in targeting enzyme inhibition. Quinazoline derivatives are known to interact with biological pathways, making them valuable in designing kinase inhibitors or anti-inflammatory agents. This aligns with current research hotspots, such as "precision medicine" and "targeted drug delivery," where specificity and efficacy are paramount.
From a synthetic chemistry perspective, the incorporation of a propan-2-yl group and a sulfanylacetic acid moiety enhances the compound's stability and solubility. These properties are critical for bioavailability optimization, a topic frequently searched by pharmaceutical developers. Additionally, the fluoro substituent at the 5-position of the quinazoline ring may influence electronic distribution, potentially improving binding affinity in drug-receptor interactions.
Environmental and green chemistry considerations are also relevant when discussing CAS No. 2138069-73-3. As industries shift toward sustainable practices, researchers are exploring eco-friendly synthesis routes for heterocyclic scaffolds. Questions like "how to reduce waste in quinazoline synthesis" or "solvent-free reactions for sulfanylacetic acid derivatives" reflect this trend, highlighting the compound's alignment with modern green chemistry principles.
In material science, 2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid could contribute to the development of functionalized polymers or organic semiconductors. Its electron-withdrawing and electron-donating groups make it a versatile building block for molecular engineering. This resonates with searches for "advanced materials for optoelectronics" or "quinazoline-based polymers," underscoring its interdisciplinary appeal.
Quality control and analytical characterization are essential for CAS No. 2138069-73-3. Techniques like HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to ensure purity and structural integrity. Researchers often inquire about "analytical methods for sulfanylacetic acid derivatives" or "quinazoline compound stability testing," emphasizing the need for robust protocols in handling such specialized chemicals.
In summary, 2-{[5-Fluoro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}acetic acid (CAS No. 2138069-73-3) represents a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and material science. Its structural uniqueness and adaptability to current research trends make it a subject of ongoing exploration. By addressing common queries and aligning with industry advancements, this overview aims to provide a comprehensive yet accessible resource for scientists and stakeholders alike.
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